molecular formula C7H6BF3KNO2 B13463916 Potassium trifluoro(4-methyl-3-nitrophenyl)borate

Potassium trifluoro(4-methyl-3-nitrophenyl)borate

Cat. No.: B13463916
M. Wt: 243.03 g/mol
InChI Key: JIVUELTZMLHEFA-UHFFFAOYSA-N
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Description

Potassium trifluoro(4-methyl-3-nitrophenyl)borate is a specialized organoboron compound known for its stability and reactivity. This compound belongs to the class of potassium organotrifluoroborates, which are widely used in various organic transformations due to their unique properties, such as moisture and air stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(4-methyl-3-nitrophenyl)borate typically involves the reaction of 4-methyl-3-nitrophenylboronic acid with potassium hydrogen fluoride (KHF2). This method is efficient and general, allowing for the rapid generation of the desired trifluoroborate salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(4-methyl-3-nitrophenyl)borate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Potassium trifluoro(4-methyl-3-nitrophenyl)borate has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in cross-coupling reactions. The mechanism involves the hydrolysis of the trifluoroborate to the corresponding boronic acid, which then undergoes transmetalation with a palladium catalyst. This process forms a new carbon-carbon bond, facilitating the synthesis of complex organic molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(4-methyl-3-nitrophenyl)borate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. This makes it particularly useful in selective organic transformations and the synthesis of specialized compounds .

Properties

Molecular Formula

C7H6BF3KNO2

Molecular Weight

243.03 g/mol

IUPAC Name

potassium;trifluoro-(4-methyl-3-nitrophenyl)boranuide

InChI

InChI=1S/C7H6BF3NO2.K/c1-5-2-3-6(8(9,10)11)4-7(5)12(13)14;/h2-4H,1H3;/q-1;+1

InChI Key

JIVUELTZMLHEFA-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=C(C=C1)C)[N+](=O)[O-])(F)(F)F.[K+]

Origin of Product

United States

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